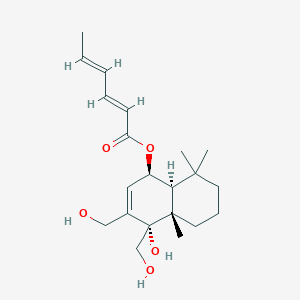
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is a natural product that has garnered interest in the field of life sciences. It is a sesquiterpenoid compound, which means it is a type of terpenoid consisting of three isoprene units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is produced in the cultures of the fungus Penicillium species . The synthetic route involves the esterification of 2,4-hexadienoic acid with a drimenol derivative. The reaction conditions typically include the use of a suitable solvent like chloroform and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Penicillium cultures. The compound is then extracted and purified using techniques such as chromatography and crystallization. The industrial process is optimized to maximize the yield and purity of the compound while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections caused by fungi.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi, leading to their death.
Disrupting Membranes: The compound may disrupt the integrity of fungal cell membranes, causing cell lysis and death.
Modulating Signaling Pathways: It may interfere with signaling pathways that regulate fungal growth and reproduction.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its complex structure, which includes both hydroxyl and ester functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its production from natural sources like Penicillium species also adds to its uniqueness and potential for sustainable production .
Propiedades
IUPAC Name |
[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+/t16-,18+,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABFALSQMFMAOA-YWDBKMQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


